5-Methoxymethoxy-2-nitrobenzaldehyde
Description
Significance of Aryl Aldehydes in Fine Chemical Synthesis
Aryl aldehydes, organic compounds featuring an aldehyde group attached to an aromatic ring, are of paramount importance in the synthesis of fine and specialty chemicals. wisdomlib.orgresearchgate.net They serve as critical building blocks for pharmaceuticals, agrochemicals, and fragrances. researchgate.net The aldehyde functional group is a versatile handle for a multitude of chemical reactions, including nucleophilic additions, Wittig reactions, and condensations, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity makes aryl aldehydes indispensable intermediates in the manufacturing of numerous valuable products. wisdomlib.orgresearchgate.net
Strategic Utility of Nitro-Substituted Aromatic Systems
The incorporation of a nitro group (–NO2) onto an aromatic ring profoundly influences the molecule's chemical properties and reactivity, making nitro-substituted aromatic systems strategically useful in organic synthesis. numberanalytics.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. nih.govnumberanalytics.com Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, facilitating the replacement of other substituents. numberanalytics.comnumberanalytics.com
Furthermore, the nitro group itself is a versatile functional group that can be readily transformed. Its reduction can lead to a variety of nitrogen-containing functionalities, most notably amines (–NH2), but also hydroxylamines under milder conditions. numberanalytics.comnumberanalytics.com This transformative potential makes nitroaromatics essential intermediates in the synthesis of dyes, polymers, pesticides, and pharmaceuticals. nih.govnumberanalytics.com
Role of Protected Phenols (Methoxymethoxy Ethers) in Multi-Step Synthesis
In the course of a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions, particularly phenols. nih.govadichemistry.com
The MOM group is introduced by reacting the phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org MOM ethers are valued for their stability across a range of conditions, including strongly basic and weakly acidic media (stable between pH 4 and 12), and they are inert to many oxidizing and reducing agents, as well as various nucleophiles and electrophiles. nih.govadichemistry.com This robustness allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected phenol. When the protection is no longer needed, the MOM group can be cleaved under acidic conditions to regenerate the hydroxyl group. adichemistry.comwikipedia.org
Contextualizing 5-Methoxymethoxy-2-nitrobenzaldehyde within Complex Organic Molecule Construction
This compound is a chemical entity that embodies the strategic combination of the functionalities discussed above. It is a trifunctional molecule, featuring:
An aldehyde group , which serves as a point for molecular elaboration through various carbonyl reactions.
A nitro group positioned ortho to the aldehyde, which acts as a powerful electron-withdrawing group and a precursor to an amino group.
A methoxymethoxy (MOM) protected phenol para to the aldehyde, which masks a reactive hydroxyl group, allowing for selective reactions at other sites.
This specific arrangement of functional groups makes this compound a highly valuable intermediate. For instance, it has been utilized as a starting material in the synthesis of novel cis-locked combretastatins, known as combretabenzodiazepines, which exhibit cytotoxic and antitubulin activity. chemicalbook.com The strategic placement of the aldehyde, nitro, and protected phenol allows for a controlled, sequential series of reactions essential for building complex molecular architectures.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| CAS Number | 90460-17-0 |
| Appearance | Solid |
| Synonyms | 2-Nitro-5-(methoxymethoxy)benzaldehyde |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-14-6-15-8-2-3-9(10(12)13)7(4-8)5-11/h2-5H,6H2,1H3 |
InChI Key |
BDEKXWNDFYNZRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxymethoxy 2 Nitrobenzaldehyde
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, more readily available precursors. For 5-Methoxymethoxy-2-nitrobenzaldehyde, three primary disconnections are considered:
C-NO2 Bond: Disconnecting the nitro group suggests a nitration reaction on a 5-methoxymethoxybenzaldehyde precursor. This is a common electrophilic aromatic substitution.
C-CHO Bond: Disconnection of the formyl group (aldehyde) points towards the formylation of a 1-methoxymethoxy-4-nitrobenzene precursor.
O-MOM Bond: Disconnecting the methoxymethyl (MOM) ether bond leads to 5-hydroxy-2-nitrobenzaldehyde (B108354). This suggests that the final step could be the protection of a hydroxyl group.
These disconnections reveal a network of potential synthetic pathways, allowing chemists to choose the most efficient route based on the directing effects of the substituents and the stability of the intermediates.
Precursor Identification and Availability
| Precursor Name | CAS Number | Availability | Synthetic Route |
| 3-Hydroxybenzaldehyde | 100-83-4 | Commercially available | Starting material for MOM protection followed by nitration. |
| 5-Hydroxy-2-nitrobenzaldehyde | 97-51-8 | Commercially available | Starting material for direct MOM protection. |
| 3-(Methoxymethoxy)benzaldehyde | 13709-05-2 | Commercially available | Precursor for direct nitration. myskinrecipes.com |
| 1-Methoxy-4-nitrobenzene | 100-17-4 | Commercially available | Less direct precursor requiring formylation. |
The most direct routes appear to start from either 5-hydroxy-2-nitrobenzaldehyde or 3-(methoxymethoxy)benzaldehyde, as they require fewer transformations.
Direct Functionalization Approaches
Direct functionalization involves introducing the required functional groups onto a benzene (B151609) ring that already possesses some of the desired substituents.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In the context of synthesizing this compound, the key step would be the nitration of 3-(methoxymethoxy)benzaldehyde.
The methoxymethoxy group (-OCH2OCH3) is an ortho, para-director and is activating.
The aldehyde group (-CHO) is a meta-director and is deactivating.
When both groups are present on the ring, their directing effects are cooperative. The methoxymethoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The aldehyde group at position 1 directs to position 5. The powerful ortho-directing nature of the MOM ether group favors substitution at the 2-position, which is also sterically accessible. Therefore, nitration of 3-(methoxymethoxy)benzaldehyde is expected to yield the desired 2-nitro product, along with other isomers. The classical nitration of benzaldehyde itself typically yields the meta-substituted product as the major isomer. psu.eduresearchgate.net However, the presence of a strongly activating group like a methoxy (B1213986) or benzyloxy group can significantly influence the regioselectivity, favoring ortho-nitration. chemicalforums.com
Nucleophilic Aromatic Substitution Precursors
While less common for this specific target, a nucleophilic aromatic substitution (SNAr) approach could theoretically be employed. This would require a precursor with a good leaving group (e.g., a halogen) positioned ortho to a strong electron-withdrawing group like the nitro group. For instance, a molecule like 5-methoxymethoxy-2-fluoronitrobenzene could potentially be converted to the target compound via a formylation equivalent, though this is a more complex and less direct route.
Multi-Step Synthesis from Simpler Aromatic Precursors
Nitration of Substituted Benzaldehydes
A highly plausible route involves the protection of a phenolic hydroxyl group, followed by nitration.
Protection: The synthesis can commence with 3-hydroxybenzaldehyde. The phenolic hydroxyl group is first protected as a methoxymethyl (MOM) ether. This is typically achieved using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com This protection step prevents the acidic nitrating agents from reacting with the hydroxyl group and enhances the ortho, para-directing effect.
Nitration: The resulting 3-(methoxymethoxy)benzaldehyde is then subjected to nitration. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions. The activating, ortho, para-directing MOM group and the deactivating, meta-directing aldehyde group work in concert to favor the introduction of the nitro group at the 2-position.
Alternatively, one could start with 5-hydroxy-2-nitrobenzaldehyde and perform the MOM protection as the final step. This avoids the need to control the regioselectivity of the nitration step, as the nitro and aldehyde groups are already in the desired positions. The protection of the hydroxyl group can be accomplished using standard conditions for MOM ether formation. adichemistry.comyoutube.com
Protection Strategies for Phenolic Hydroxyls
In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. highfine.com The hydroxyl group of phenols is acidic and nucleophilic, necessitating protection during reactions such as formylation or nitration. The protection is typically achieved by converting the hydroxyl group into an ether or an ester. highfine.com
The methoxymethyl (MOM) ether is a widely used acetal protecting group for alcohols and phenols. highfine.comadichemistry.com It is stable under a variety of conditions, including exposure to many oxidizing and reducing agents, bases, and nucleophiles, but can be readily cleaved under acidic conditions. adichemistry.com
The formation of a methoxymethyl ether from a phenol (B47542) involves the reaction of the phenoxide with a methoxymethylating agent. Several reagents and conditions can be employed for this transformation.
Chloromethyl methyl ether (MOMCl): This is a traditional and highly effective reagent for introducing the MOM group. google.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated. highfine.com Alternatively, strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can be used to deprotonate the phenol first. highfine.comadichemistry.com However, the carcinogenic potential of MOMCl has led to a reduction in its use. google.com
Dimethoxymethane (Methylal): As a safer alternative to MOMCl, dimethoxymethane can be used to form MOM ethers. adichemistry.comgoogle.com This reaction requires an acid catalyst, such as phosphorus pentoxide (P2O5) or a strong protic acid like trifluoromethanesulfuric acid (TfOH). adichemistry.comgoogle.com The reaction is an equilibrium process, and removal of the methanol byproduct, often with molecular sieves, can drive it to completion. google.com
Methoxymethyl Acetate: This reagent can also serve as a source for the MOM group in the presence of a Lewis acid catalyst, such as zinc chloride etherate, in a solvent like dichloromethane.
| Reagent | Base/Catalyst | Typical Solvent | Key Considerations |
|---|---|---|---|
| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) | Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) | Highly efficient but reagent is a potential carcinogen. google.com |
| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P2O5) or Trifluoromethanesulfuric acid (TfOH) | Chloroform (CHCl3) or Dichloromethane (CH2Cl2) | Safer alternative to MOMCl; requires acidic conditions. adichemistry.comgoogle.com |
| Methoxymethyl Acetate | Zinc Chloride (ZnCl2) | Dichloromethane (CH2Cl2) | Mild conditions using a Lewis acid catalyst. |
Formylation Reactions on Aromatic Substrates
Formylation is the process of introducing a formyl group (-CHO) onto a substrate. For aromatic compounds, this is typically achieved through electrophilic aromatic substitution. The choice of formylation method is critical and depends on the nature of the substituents already present on the aromatic ring.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgyoutube.com The reaction employs a Vilsmeier reagent, which is a substituted chloroiminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3). chemistrysteps.com
The Vilsmeier reagent is a relatively weak electrophile compared to those used in Friedel-Crafts reactions, which makes it highly selective for activated aromatic rings. youtube.comchemistrysteps.com The reaction proceeds via electrophilic substitution of the aromatic ring onto the iminium carbon, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde. youtube.com For a substrate like a methoxymethoxy-substituted phenol, the ether group acts as a strong activating group, directing the formylation primarily to the ortho and para positions.
The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and a co-catalyst, typically cuprous chloride (CuCl). scienceinfo.comshaalaa.com This method is generally used for the industrial production of simple aromatic aldehydes like benzaldehyde from benzene. scienceinfo.com
A significant limitation of the Gattermann-Koch reaction is that it is not applicable to phenol and phenol ether substrates. scienceinfo.comwikipedia.org Therefore, this method would be unsuitable for the direct formylation of a precursor containing the 5-methoxymethoxy group in the synthesis of the target compound.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The method relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. The DMG, which typically contains a heteroatom, coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of the proximal ortho-position to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org
The methoxymethyl (-OMOM) group is recognized as a strong DMG. organic-chemistry.org In the context of synthesizing this compound, if one starts with 1-methoxymethoxy-4-nitrobenzene, the -OMOM group can direct lithiation specifically to the C2 position. This highly reactive aryllithium species can then be trapped by an appropriate electrophile. Quenching the intermediate with N,N-dimethylformamide (DMF) introduces the formyl group at the ortho position, which upon hydrolysis yields the desired benzaldehyde. thieme-connect.de This method offers excellent control over regioselectivity, which is often difficult to achieve with classical electrophilic substitution reactions. wikipedia.org
| Formylation Method | Reagents | Applicability to Phenolic Ethers | Key Feature |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl3 | Yes (for electron-rich ethers) | Uses a mild electrophile, suitable for activated rings. chemistrysteps.com |
| Gattermann-Koch | CO, HCl, AlCl3/CuCl | No | Not suitable for phenols or their ethers. scienceinfo.comwikipedia.org |
| Directed Ortho Metalation (DoM) | 1. n-BuLi 2. DMF | Yes | Provides high regioselectivity for ortho-substitution. wikipedia.org |
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is essential for maximizing the yield and purity of the final product while minimizing side reactions and waste. For a multi-step synthesis of this compound, each step must be carefully optimized.
Key parameters that are typically varied include:
Temperature: Lithiation reactions in DoM are highly temperature-sensitive and are usually conducted at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Protection reactions may be run at room temperature or with gentle heating.
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
Reagents and Stoichiometry: The molar ratio of reactants is critical. For instance, in the protection step, a slight excess of the methoxymethylating agent may be used to ensure complete conversion of the phenol. In DoM, the amount of organolithium base must be carefully controlled.
Solvent: The choice of solvent can significantly impact reaction rates and outcomes. Aprotic polar solvents like THF and diethyl ether are commonly used for organolithium reactions as they help to solvate the lithium cation. uwindsor.ca
The process of optimization often involves running a series of experiments where one parameter is varied while others are kept constant to determine its effect on the yield. This systematic approach allows for the identification of the ideal conditions for the synthesis.
| Experiment | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | n-BuLi (1.1) | -78 | 1 | 75 |
| 2 | n-BuLi (1.1) | -40 | 1 | 55 |
| 3 | n-BuLi (1.1) | -78 | 3 | 82 |
| 4 | sec-BuLi (1.1) | -78 | 1 | 78 |
| 5 | n-BuLi (1.5) | -78 | 3 | 80 (with side products) |
Stereochemical Control and Regioselectivity Considerations in Synthesis
The synthesis of this compound does not involve the creation of any stereocenters; therefore, stereochemical control is not a pertinent consideration in this specific synthetic sequence. The molecule is achiral and does not have any chiral centers or elements of planar or axial chirality.
However, regioselectivity is a paramount consideration, particularly during the nitration step. The directing effects of the substituents on the benzene ring—the aldehyde group and the methoxymethoxy group—determine the position of the incoming nitro group.
The aldehyde group (-CHO) is a meta-directing group due to its electron-withdrawing nature, which deactivates the ortho and para positions towards electrophilic attack. Conversely, the methoxymethoxy group (-OCH₂OCH₃) is an ortho, para-directing group because the oxygen atom can donate electron density to the aromatic ring through resonance, thereby activating the ortho and para positions.
In the case of 3-(methoxymethoxy)benzaldehyde, the two substituents are in a meta relationship to each other. The potential positions for nitration are ortho and para to the activating methoxymethoxy group (positions 2, 4, and 6) and meta to the deactivating aldehyde group (positions 5).
The directing effects of the two groups are as follows:
Methoxymethoxy group (at C3): Directs ortho (to C2 and C4) and para (to C6).
Aldehyde group (at C1): Directs meta (to C3 and C5).
When both an activating and a deactivating group are present on the aromatic ring, the activating group generally governs the regioselectivity of the electrophilic substitution. In this instance, the methoxymethoxy group is a strongly activating group, while the aldehyde is a deactivating group. Therefore, the substitution is expected to occur at the positions activated by the methoxymethoxy group, which are ortho and para to it.
The position ortho to the aldehyde (C2) and ortho to the methoxymethoxy group is sterically hindered. The position para to the methoxymethoxy group (C6) is also a possibility. However, the position ortho to the methoxymethoxy group and meta to the aldehyde group (C2) is electronically favored by the activating group. The formation of the desired 2-nitro isomer is therefore anticipated to be the major product. It is important to note that the formation of other isomers, such as the 4-nitro and 6-nitro derivatives, is also possible, and the reaction conditions would need to be carefully optimized to maximize the yield of the desired this compound.
Modern Synthetic Techniques for Benzaldehyde Derivatives
While the proposed synthesis of this compound utilizes classical organic reactions, modern synthetic methodologies offer alternative and potentially more efficient routes for the preparation of substituted benzaldehydes. These techniques often involve catalytic processes, one-pot procedures, and novel reagents that can enhance yield, selectivity, and sustainability.
One such modern approach is the ortho-formylation of phenols . This method allows for the direct introduction of an aldehyde group at the position ortho to a hydroxyl group. orgsyn.orgmdma.chpsiberg.comresearchgate.netactachemscand.org For the synthesis of a precursor to the target molecule, one could envision the ortho-formylation of a suitably substituted phenol. For instance, if one were to start with 3-methoxymethoxyphenol, a direct formylation could potentially introduce the aldehyde at the 2-position, though regioselectivity with the methoxy group at the 5-position would need to be considered. These reactions often utilize reagents like paraformaldehyde in the presence of a magnesium salt and a base, offering a regioselective route to salicylaldehyde derivatives. orgsyn.orgmdma.chactachemscand.org
Another significant advancement is the development of one-pot reduction/cross-coupling procedures . rug.nlnih.govacs.orgresearchgate.net These methods often start from readily available benzoic acid derivatives, which are converted to Weinreb amides. The Weinreb amide can then be reduced in situ to a stable hemiaminal intermediate, which acts as a masked aldehyde. rug.nlnih.govacs.orgresearchgate.net This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with various organometallic reagents to introduce a wide range of substituents onto the aromatic ring. rug.nlnih.govacs.orgresearchgate.net This technique provides a versatile and efficient way to synthesize highly functionalized benzaldehydes.
Catalytic dehydrogenation of alcohols to aldehydes represents a greener alternative to traditional oxidation methods that often use stoichiometric and hazardous oxidizing agents. Modern catalysts, including those based on copper, are being developed for the selective dehydrogenation of benzyl alcohol derivatives to their corresponding benzaldehydes. nih.gov
For the introduction of specific functionalities, transition metal-catalyzed C-H activation/functionalization has emerged as a powerful tool. This strategy allows for the direct conversion of a C-H bond into a C-C or C-X bond, bypassing the need for pre-functionalized starting materials. While not directly applied in the proposed synthesis, this methodology holds great promise for the future synthesis of complex benzaldehyde derivatives.
Finally, the development of asymmetric catalytic methods allows for the stereoselective synthesis of chiral benzaldehyde derivatives. mdpi.comnih.govethz.chacs.orgacs.org Although the target molecule, this compound, is achiral, these techniques are crucial for the synthesis of enantiomerically pure benzaldehydes that are important building blocks in the pharmaceutical and fine chemical industries. These methods often employ chiral catalysts to control the stereochemical outcome of reactions such as asymmetric additions to aldehydes. mdpi.com
Lack of Specific Research Data for Chemical Transformations of this compound
Following a comprehensive search of scientific literature and chemical databases for detailed research findings on the chemical transformations and reactivity of this compound, it has been determined that there is a lack of specific published data for the reactions outlined in the user's request. The requested reactions include hydride reductions, Grignard and organolithium additions, cyanohydrin formation, and Knoevenagel condensations involving this specific compound.
While the functional groups present in this compound—an aldehyde, a nitro group, and a methoxymethyl (MOM) ether—have well-documented reactivities, specific experimental data, detailed research findings, and corresponding data tables for their transformations in this particular molecular structure could not be located in the available scientific literature.
Therefore, it is not possible to generate a scientifically accurate and authoritative article that strictly adheres to the provided outline and content inclusions for this compound. Providing speculative information based on the reactivity of analogous compounds would not meet the required standard of scientific accuracy and would deviate from the instruction to focus solely on the specified chemical compound.
Further research would be required to be published on the reactivity of this compound to fulfill the detailed sections and subsections of the requested article.
Chemical Transformations and Reactivity of 5 Methoxymethoxy 2 Nitrobenzaldehyde
Reactions at the Aldehyde Moiety
Condensation Reactions
Wittig and Horner-Wadsworth-Emmons Olefinations
The aldehyde group of 5-Methoxymethoxy-2-nitrobenzaldehyde readily undergoes olefination reactions to form alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are principal methods for achieving this carbon-carbon double bond formation. masterorganicchemistry.commnstate.edu
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide, typically generated by treating a phosphonium salt with a strong base. umass.edu This reaction is highly versatile for creating new alkenes. masterorganicchemistry.com When stabilized ylides are used, such as those containing an ester group, the reaction with aromatic aldehydes like this compound generally favors the formation of the (E)-alkene isomer. berkeley.edu
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.orgalfa-chemistry.com This reagent is generally more nucleophilic than the corresponding phosphorus ylide and reacts efficiently with aldehydes. wikipedia.org A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, especially with aromatic aldehydes. wikipedia.orgyoutube.com The water-soluble phosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide generated in the Wittig reaction. berkeley.edualfa-chemistry.com
Below is a table summarizing typical olefination reactions with this compound.
| Reaction Type | Reagent | Typical Product | Key Features |
|---|---|---|---|
| Wittig Reaction | Methyl (triphenylphosphoranylidene)acetate | Methyl (E)-3-(5-(methoxymethoxy)-2-nitrophenyl)acrylate | Forms a C=C bond; stabilized ylides favor the (E)-isomer. berkeley.edu |
| Horner-Wadsworth-Emmons (HWE) Reaction | Triethyl phosphonoacetate / Base (e.g., NaH) | Ethyl (E)-3-(5-(methoxymethoxy)-2-nitrophenyl)acrylate | High (E)-stereoselectivity; water-soluble byproduct simplifies purification. wikipedia.orgalfa-chemistry.com |
Aldol (B89426) Condensations
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com For aromatic aldehydes that lack α-protons, such as this compound, this reaction occurs with an enolizable ketone or aldehyde in a process known as a Claisen-Schmidt condensation. magritek.com
The reaction is typically catalyzed by a base (e.g., sodium hydroxide), which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. orientjchem.org The enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a stable, conjugated α,β-unsaturated ketone (a chalcone derivative). magritek.comorientjchem.org If the ketone has acidic protons on both sides of the carbonyl (e.g., acetone), a second condensation can occur, leading to a bis-adduct. orientjchem.orgresearchgate.net
The table below illustrates the aldol condensation of this compound with different ketones.
| Ketone Reactant | Base Catalyst | Primary Product | Product Type |
|---|---|---|---|
| Acetone (1 equivalent) | NaOH | 4-(5-(Methoxymethoxy)-2-nitrophenyl)but-3-en-2-one | Mono-adduct (α,β-Unsaturated Ketone) |
| Acetone (0.5 equivalents) | NaOH | 1,5-Bis(5-(methoxymethoxy)-2-nitrophenyl)penta-1,4-dien-3-one | Bis-adduct |
| Acetophenone | NaOH | 1-(5-(Methoxymethoxy)-2-nitrophenyl)-3-phenylprop-2-en-1-one | Chalcone derivative |
Oxidation Reactions of the Aldehyde
Carboxylic Acid Formation
The aldehyde functional group in this compound can be smoothly oxidized to the corresponding carboxylic acid, 5-Methoxymethoxy-2-nitrobenzoic acid. This transformation is a common step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed, with the choice often depending on the presence of other sensitive functional groups in the molecule. Mild and efficient protocols are available that offer high yields and compatibility with other functional groups. organic-chemistry.org
Common reagents for this oxidation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder options like sodium chlorite (NaClO₂) or Oxone. organic-chemistry.org The use of catalytic systems, such as N-hydroxyphthalimide (NHPI) with oxygen, provides an environmentally friendly alternative to traditional metal-based oxidants. organic-chemistry.org
The following table summarizes various methods for the oxidation of this compound.
| Oxidizing Agent/System | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acetone/Water | Room Temperature | Standard textbook procedure |
| Oxone (Potassium peroxymonosulfate) | DMF or Acetonitrile | Mild, simple protocol | organic-chemistry.org |
| Sodium Perborate | Acetic Acid | Effective for aromatic aldehydes | organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI) / O₂ | Organic Solvent or Water | Aerobic, metal-free organocatalysis | organic-chemistry.org |
Transformations of the Nitro Group
Reduction to Amine Derivatives
The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations of nitroarenes, providing a gateway to a vast array of functionalities, including anilines, amides, and diazonium salts.
Catalytic hydrogenation is a clean, efficient, and widely used method for the reduction of nitro groups. mdpi.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. For substrates like this compound, which contain another reducible group (the aldehyde), achieving chemoselectivity is crucial. researchgate.net
By carefully selecting the catalyst and reaction conditions, the nitro group can be selectively reduced to an amine while leaving the aldehyde group intact. researchgate.net Catalysts based on platinum (Pt), palladium (Pd), rhodium (Rh), and nickel (Ni) are commonly used. For instance, iridium clusters have been shown to selectively hydrogenate the nitro group of 2-nitrobenzaldehyde (B1664092) to 2-aminobenzaldehyde. researchgate.net The product of this reaction, 2-Amino-5-methoxymethoxybenzaldehyde, is a valuable synthetic intermediate.
The table below details representative catalytic systems for this selective reduction.
| Catalyst | Hydrogen Source | Solvent | Key Outcome |
|---|---|---|---|
| Pd/C (Palladium on Carbon) | H₂ gas | Ethanol or Ethyl Acetate | Standard, effective method for nitro reduction. |
| PtO₂ (Adams' catalyst) | H₂ gas | Ethanol | Highly active catalyst for hydrogenation. |
| Raney Nickel | H₂ gas | Methanol | Cost-effective catalyst, often used in industrial processes. |
| Iridium Clusters | H₂ gas | Various | Can offer high chemoselectivity for nitro group reduction over the aldehyde. researchgate.net |
Metal-mediated Reductions
Metal-mediated reductions are a common method for the conversion of nitroarenes to anilines. While specific examples for this compound are not reported, analogous compounds such as 5-Methoxy-2-nitrobenzoic acid have been successfully reduced using catalytic hydrogenation. For instance, 5-Methoxy-2-nitrobenzoic acid was hydrogenated over a Palladium on carbon (Pd/C) catalyst in tetrahydrofuran (THF) at room temperature under a hydrogen atmosphere to yield 2-amino-5-methoxybenzoic acid in high yield. chemicalbook.com This suggests that a similar approach would likely be effective for the reduction of this compound. Other common metal-based reducing agents for nitro groups include iron in acidic media, tin(II) chloride, and zinc.
Selective Reductions
Selective reduction of the nitro group in the presence of other reducible functional groups, such as the aldehyde in this compound, is a key consideration. Catalytic hydrogenation with catalysts like Pd/C is often chemoselective for the nitro group over an aldehyde. However, reaction conditions would need to be carefully optimized to prevent over-reduction of the aldehyde to an alcohol or its reductive amination with the newly formed amine. Alternative methods for the selective reduction of nitro groups in the presence of aldehydes include the use of sodium dithionite (Na2S2O4) or transfer hydrogenation with reagents like ammonium formate in the presence of a metal catalyst.
Rearrangement Reactions Involving the Nitro Group
No specific rearrangement reactions involving the nitro group of this compound have been documented in the scientific literature. Rearrangement reactions of nitroarenes can sometimes occur under specific conditions, such as in the Hantzsch pyridine synthesis with o-nitrobenzaldehydes, but no such studies have been reported for the methoxymethoxy-substituted variant. For instance, the reaction of 5-hydroxy-2-nitrobenzaldehyde (B108354) in the Hantzsch reaction leads to the expected dihydropyridine products without rearrangement of the nitro group. mdpi.com
Reactivity of the Methoxymethoxy Protecting Group
The methoxymethoxy (MOM) group is a common protecting group for phenols and alcohols due to its stability under a range of conditions. Its removal, or deprotection, is a critical step in many synthetic sequences.
Selective Deprotection Methodologies
The selective removal of the MOM group in the presence of other functional groups is a key aspect of its utility.
Acid-catalyzed Cleavage
The most common method for the deprotection of MOM ethers is through acid-catalyzed cleavage. This typically involves treating the substrate with a Brønsted or Lewis acid. Common acidic conditions include hydrochloric acid in an alcohol solvent, trifluoroacetic acid (TFA) in dichloromethane, or p-toluenesulfonic acid (pTSA). The mechanism involves protonation of one of the ether oxygens, followed by cleavage to release the free hydroxyl group, formaldehyde, and methanol. Given the presence of the acid-sensitive aldehyde group in this compound, careful selection of the acid and reaction conditions would be necessary to achieve selective deprotection of the MOM group without causing side reactions at the aldehyde.
Other Deprotection Conditions
Besides direct acid catalysis, other reagents can be employed for the removal of the MOM group. Lewis acids such as trimethylsilyl iodide (TMSI), boron trichloride (BCl3), or zinc bromide (ZnBr2) can effect the cleavage of MOM ethers, sometimes under milder conditions than Brønsted acids. These conditions might offer better selectivity, particularly in complex molecules. However, no specific studies detailing the use of these or other deprotection conditions for this compound have been found.
Stability under Various Reaction Conditions
The stability of this compound is largely dictated by the lability of the methoxymethyl (MOM) ether protecting group. The MOM group is an acetal, making it susceptible to cleavage under acidic conditions. wikipedia.orgadichemistry.com It is, however, generally stable under neutral to basic conditions and is inert to a variety of oxidizing and reducing agents, as well as nucleophiles and electrophiles. adichemistry.com
The nitro and aldehyde groups are generally stable under a range of conditions, although the aldehyde group can be susceptible to oxidation, and the nitro group can be reduced under specific catalytic or chemical reduction conditions. wikipedia.org
Table 1: Stability of the Methoxymethyl (MOM) Ether Group
| Condition | Stability | Notes |
| Acidic (pH < 4) | Unstable | Cleavage of the MOM ether occurs. wikipedia.orgadichemistry.com |
| Neutral (pH 4-9) | Stable | Generally stable within this pH range. adichemistry.com |
| Basic (pH > 9) | Stable | Resistant to cleavage under basic conditions. adichemistry.com |
| Oxidizing Agents | Stable | Inert to many common oxidizing agents. adichemistry.com |
| Reducing Agents | Generally Stable | Stable towards many reducing agents, though some conditions might affect other functional groups. adichemistry.com |
| Nucleophiles | Stable | The MOM ether is generally unreactive towards nucleophiles. adichemistry.com |
| Electrophiles | Stable | The MOM ether is generally unreactive towards electrophiles. adichemistry.com |
Aromatic Ring Functionalization and Derivatization
The functionalization of the aromatic ring of this compound is influenced by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Conversely, the methoxymethoxy group, being an alkoxy-type substituent, is an activating group and an ortho-, para-director. The aldehyde group is a deactivating group and a meta-director.
Predicting the outcome of electrophilic aromatic substitution on this compound is complex due to the presence of competing directing groups. The methoxymethoxy group at position 5 directs incoming electrophiles to positions 4 and 6 (ortho and para to itself). The nitro group at position 2 and the aldehyde group at position 1 both direct incoming electrophiles to position 4 (meta to both).
Therefore, the position most activated towards electrophilic attack would be position 4, as it is activated by the ortho-directing methoxymethoxy group and is the meta-position favored by the deactivating nitro and aldehyde groups. Position 6 is also activated by the methoxymethoxy group (para-position) but is ortho to the deactivating aldehyde group, which may introduce steric hindrance. Position 3 is deactivated by both the ortho-nitro group and the meta-methoxymethoxy group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of Substituents | Predicted Reactivity |
| 3 | Deactivated (ortho to -NO₂, meta to -OMOM) | Low |
| 4 | Activated (ortho to -OMOM), Deactivated (meta to -NO₂, meta to -CHO) | High |
| 6 | Activated (para to -OMOM), Deactivated (ortho to -CHO) | Moderate |
Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings bearing strong electron-withdrawing groups. The nitro group in this compound strongly activates the ring for nucleophilic attack. SNAr reactions typically require a good leaving group, such as a halide, on the ring. In the absence of such a leaving group, SNAr is unlikely. However, if a suitable leaving group were present, the nitro group would direct the incoming nucleophile to the ortho and para positions relative to itself.
Chemo- and Regioselectivity in Multi-Functional Group Transformations
The presence of multiple functional groups in this compound allows for a variety of chemo- and regioselective transformations.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, hydroxylamine, or other reduction products using various reagents. wikipedia.org For instance, chemoselective reduction of aromatic nitro groups to hydroxylamino groups can be achieved in the presence of other reducible functional groups. nih.govnih.gov Catalytic hydrogenation or reduction with metals like iron or tin in acidic media are common methods for reducing nitroarenes to anilines. wikipedia.org The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the aldehyde group.
Reactions of the Aldehyde Group: The aldehyde group can undergo a range of reactions independently of the other functional groups. These include condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. However, the presence of a nitro substituent on the benzaldehyde can decrease the reactivity of the carbonyl carbon towards nucleophilic addition. The aldehyde can also be protected as an acetal, for example, with ethylene glycol, to allow for transformations on other parts of the molecule. psu.edu
Cleavage of the MOM Ether: The methoxymethyl ether can be selectively cleaved under acidic conditions to reveal the corresponding phenol (B47542). wikipedia.orgadichemistry.com A variety of acidic reagents, such as zinc bromide with a thiol or bismuth trichloride, can be used for this deprotection. researchgate.netresearchgate.net This unmasking of the hydroxyl group can be a key step in the synthesis of more complex molecules.
Mechanistic Investigations of Key Reactions
While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the mechanisms of its key potential reactions are well-established in organic chemistry.
MOM Ether Cleavage: The acid-catalyzed cleavage of the MOM ether proceeds via protonation of the ether oxygen, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields the free hydroxyl group and formaldehyde. thieme-connect.de
Nitro Group Reduction: The mechanism of nitro group reduction is complex and depends on the reducing agent and reaction conditions. For example, catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface and stepwise reduction via nitroso and hydroxylamino intermediates to the amine.
Aldehyde Condensation: The Claisen-Schmidt condensation involves the base-catalyzed formation of an enolate from an acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). The electron-withdrawing nitro group on the benzaldehyde ring can influence the rate of the nucleophilic attack.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the applications of This compound to fully address the requested article outline. The search results did not yield detailed research findings on its specific use as a synthetic intermediate in the outlined categories.
The available literature frequently discusses related compounds, such as 5-Methoxy-2-nitrobenzaldehyde or other isomers, but does not provide the specific data required to detail the synthetic utility of this compound in the following areas:
Applications of 5 Methoxymethoxy 2 Nitrobenzaldehyde As a Synthetic Intermediate
Development of Functional Organic Molecules
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided structure and focuses solely on "5-Methoxymethoxy-2-nitrobenzaldehyde" at this time. Further research and publications are needed to elucidate the specific synthetic applications of this particular compound.
Strategies for Diversifying Molecular Libraries using this compound
The strategic positioning of the functional groups in this compound allows for a variety of synthetic manipulations, leading to the generation of diverse molecular scaffolds. Key strategies include leveraging the reactivity of the aldehyde and nitro groups for domino reactions and multi-component syntheses, as well as the sequential or orthogonal deprotection and functionalization of the MOM-protected phenol (B47542).
One of the most powerful strategies for library diversification from this intermediate is the in situ reduction of the nitro group followed by condensation and cyclization reactions. This approach circumvents the often-challenging synthesis and stability of the corresponding 2-aminobenzaldehyde derivatives.
A prominent example of this is the domino nitro reduction-Friedländer heterocyclization. nih.gov This reaction facilitates the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry, by reacting 5-methoxy-2-nitrobenzaldehyde (a closely related analog) with various active methylene (B1212753) compounds in the presence of a reducing agent like iron in acetic acid. nih.gov The in situ generation of the 2-amino group, which then undergoes a Friedländer annulation with the active methylene compound, is a key feature of this efficient one-pot process. The diversity of the resulting quinoline library can be readily expanded by varying the active methylene component.
The general scheme for this domino reaction is as follows:
The versatility of this method allows for the incorporation of a wide range of substituents at the 2 and 3-positions of the quinoline core, depending on the choice of the active methylene compound. This strategy is highly amenable to parallel synthesis, enabling the rapid generation of a library of quinoline analogs for biological screening.
Below is an interactive data table showcasing the diversity of quinoline derivatives that can be synthesized from a 2-nitrobenzaldehyde precursor using this domino strategy with different active methylene compounds.
| Active Methylene Compound | Resulting Quinoline Substituents (R1, R2) | Potential for Further Diversification |
| Ethyl acetoacetate | R1 = CH3, R2 = COOEt | Ester hydrolysis and amide formation |
| Acetylacetone | R1 = CH3, R2 = COCH3 | Ketone modifications |
| Malononitrile | R1 = NH2, R2 = CN | Nitrile and amine functionalization |
| Benzoylacetonitrile | R1 = Phenyl, R2 = CN | Nitrile functionalization |
| 1,3-Cyclohexanedione | Fused carbocyclic ring | Further reactions on the carbocycle |
Beyond the Friedländer synthesis, the aldehyde and the latent amino group of this compound can be harnessed in other multi-component reactions (MCRs) to build molecular complexity in a single step. MCRs are highly convergent and atom-economical processes that are ideally suited for the construction of diverse compound libraries. For instance, after reduction of the nitro group, the resulting 2-amino-5-methoxymethoxybenzaldehyde can be employed in Ugi or Passerini-type reactions to introduce multiple points of diversity.
Furthermore, the methoxymethyl ether serves as a protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal another site for diversification. This orthogonal functionalization strategy allows for the late-stage introduction of various substituents, further expanding the chemical space of the synthesized library. For example, a library of quinolines could be synthesized via the Friedländer reaction, followed by deprotection of the MOM group and subsequent etherification or esterification to generate a second-generation library with increased diversity.
Spectroscopic and Computational Analysis of 5 Methoxymethoxy 2 Nitrobenzaldehyde and Its Derivatives
Spectroscopic Characterization Techniques (focused on structural elucidation for research)
Spectroscopic techniques are indispensable for confirming the identity and purity of newly synthesized 5-Methoxymethoxy-2-nitrobenzaldehyde. Each method provides a unique piece of the structural puzzle. While complete, published spectroscopic data for this compound is not widely available, the expected spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogs like 2-methoxy-5-nitrobenzaldehyde (B1583642) and other substituted nitrobenzaldehydes.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the methoxymethyl (MOM) ether group.
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group. For instance, the aldehyde proton in 2-nitrobenzaldehyde (B1664092) appears at approximately 10.4 ppm. chemicalbook.com
Aromatic Protons: The three protons on the benzene (B151609) ring will appear as distinct signals, likely in the δ 7.0-8.5 ppm range. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be dictated by their positions relative to each other and the electron-withdrawing nitro and aldehyde groups, and the electron-donating methoxymethoxy group.
Methoxymethyl Protons (-OCH₂OCH₃): This group will give rise to two singlets. The methylene (B1212753) protons (-OCH₂O-) are expected around δ 5.2-5.5 ppm, and the methyl protons (-OCH₃) are expected further upfield, around δ 3.4-3.7 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically appearing around δ 188-193 ppm. rsc.org
Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-160 ppm region. The carbons directly attached to the electron-withdrawing nitro group and the oxygen of the ether will be significantly shifted.
Methoxymethyl Carbons (-OCH₂OCH₃): The methylene carbon (-OCH₂O-) is expected around δ 94-96 ppm, while the methyl carbon (-OCH₃) will be found further upfield, around δ 56-58 ppm.
The following table provides predicted and analog-based NMR data for the structural elucidation of this compound.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~10.3 (singlet) | ~189.0 |
| Aromatic (C-H) | ~7.5 - 8.2 (multiplets) | ~115 - 140 |
| Aromatic (C-NO₂) | - | ~148 - 152 |
| Aromatic (C-O) | - | ~155 - 160 |
| Aromatic (C-CHO) | - | ~130 - 135 |
| Methylene (-OCH₂O-) | ~5.3 (singlet) | ~95.0 |
| Methyl (-OCH₃) | ~3.5 (singlet) | ~56.0 |
Note: Data is estimated based on typical functional group values and data from analogs like 2-nitrobenzaldehyde and methoxy-substituted phenols. chemicalbook.comrsc.orgspectrabase.com
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are:
Aldehyde C=O Stretch: A strong, sharp peak is expected in the range of 1690-1715 cm⁻¹. The conjugation with the aromatic ring and the presence of the ortho-nitro group typically place this absorption around 1700-1710 cm⁻¹. For comparison, the C=O stretch in 2-nitrobenzaldehyde is observed at approximately 1701 cm⁻¹. nist.gov
Nitro Group (NO₂) Stretches: Two strong absorptions are characteristic of the nitro group: the asymmetric stretch around 1520-1560 cm⁻¹ and the symmetric stretch around 1340-1370 cm⁻¹.
Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
C-O Ether Stretches: Strong absorptions corresponding to the C-O-C linkages of the methoxymethyl ether are expected in the 1000-1250 cm⁻¹ region.
Aldehyde C-H Stretch: Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (-CHO) | C=O Stretch | 1690 - 1715 |
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1370 |
| Ether (-OCH₂OCH₃) | C-O Stretch | 1000 - 1250 |
| Aromatic Ring | C=C Stretches | 1450 - 1600 |
Note: Ranges are based on standard IR correlation tables and data from similar nitroaromatic compounds. nist.govnih.gov
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (C₉H₉NO₅), the molecular weight is 211.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 211. Key fragmentation pathways would likely involve:
Loss of the aldehyde proton (H·) to give a peak at m/z = 210.
Loss of the formyl group (·CHO) to give a peak at m/z = 182.
Loss of the methoxy (B1213986) group (·OCH₃) from the MOM ether to give a peak at m/z = 180.
Loss of the nitro group (·NO₂) to give a peak at m/z = 165.
Cleavage of the methoxymethyl group is also a prominent pathway for this type of ether.
The exact fragmentation will depend on the ionization technique used (e.g., EI, ESI, etc.).
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems and chromophores. The aromatic ring substituted with nitro, aldehyde, and ether groups constitutes a significant chromophore.
Based on studies of related nitrobenzaldehydes, the spectrum is expected to show multiple absorption bands. uni-muenchen.deresearchgate.net
A strong absorption band around 250-260 nm, which can be ascribed to a π→π* transition involving the nitro group and the benzene ring. uni-muenchen.deresearchgate.net
A band of intermediate intensity around 300 nm, likely dominated by π→π* excitations within the aromatic system. uni-muenchen.deresearchgate.net
A weak, broad band at longer wavelengths (around 340-360 nm) resulting from the n→π* transition of the nitro and aldehyde groups. uni-muenchen.deresearchgate.net
The position and intensity of these bands can be influenced by the solvent polarity.
Advanced Spectroscopic Methods for Mechanistic Studies
While standard spectroscopic methods are used for structural confirmation, advanced techniques can be employed to study the reactivity and mechanisms of reactions involving this compound and its derivatives.
Time-Resolved Spectroscopy: Techniques like time-resolved IR and transient absorption spectroscopy can monitor reactions on ultrafast timescales (femtoseconds to microseconds). perkinelmer.comnumberanalytics.compnas.org For nitroaromatic compounds, these methods are crucial for studying photochemical processes, such as excited-state dynamics following UV excitation. For example, femtosecond spectroscopy has been used to show that photoexcitation of o-nitrobenzaldehyde can lead to hydrogen atom transfer from a substituent to the nitro group. uni-muenchen.de
Operando Spectroscopy: This involves performing spectroscopic analysis (e.g., Raman, IR) on a chemical reaction as it occurs. researchgate.net This provides real-time information about the formation of intermediates and products, helping to elucidate complex reaction pathways. For instance, operando Raman spectroscopy could be used to follow the conversion of the aldehyde group in this compound to another functional group in a catalytic reaction. numberanalytics.com
Multidimensional NMR: 2D NMR techniques like COSY, HSQC, and HMBC are advanced methods that, while often used for complex structural elucidation, can also be applied to study reaction mechanisms by identifying through-bond and through-space correlations in reaction intermediates or products.
These advanced methods are critical in research for understanding the precise photochemical and thermal reactivity of substituted nitroaromatics. researchgate.net
Theoretical Chemistry and Computational Studies
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. nih.gov For this compound, computational studies can:
Predict Spectroscopic Data: DFT calculations can predict ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govresearchgate.net Comparing these predicted spectra with experimental data helps to confirm the proposed structure and assign spectral peaks with greater confidence.
Determine Molecular Geometry: Calculations can determine the most stable three-dimensional conformation of the molecule. Studies on 2-nitrobenzaldehyde have shown that the nitro group is often twisted out of the plane of the phenyl ring to minimize steric hindrance, which in turn affects the molecule's reactivity and spectroscopic properties. researchgate.net
Analyze Electronic Structure: Computational methods can map the electron density, calculate molecular orbital energies (HOMO/LUMO), and generate molecular electrostatic potential (MEP) maps. This information is vital for understanding the molecule's reactivity, including identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Model Reaction Mechanisms: DFT can be used to calculate the energetics of reaction pathways, including the structures and energies of transition states and intermediates. nih.govacs.org This allows researchers to investigate the feasibility of proposed mechanisms and understand factors influencing reaction selectivity. For instance, DFT calculations have been used to shed light on the generation of dipoles from nitro-substituted benzaldehydes in cycloaddition reactions. acs.org
Theoretical studies on related substituted benzaldehydes have successfully explained substituent effects on reactivity and have been used to model reaction mechanisms, demonstrating the predictive power of these computational tools. nih.govnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules like this compound. This method allows for the calculation of various electronic properties, providing insights into the molecule's reactivity, stability, and spectroscopic characteristics. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density, from which properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be derived. The energy gap between HOMO and LUMO is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability.
For this compound, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. Following this, electronic properties can be calculated. The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating methoxymethoxy group (-OCH2OCH3) significantly influences the electronic distribution within the benzene ring. DFT calculations can precisely map this distribution, revealing the areas of high and low electron density through molecular electrostatic potential (MEP) maps. These maps are invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | - |
| Ionization Potential | - |
| Electron Affinity | - |
| (Note: Specific values are placeholders and would be determined from actual DFT calculations.) |
Molecular Modeling and Conformation Analysis
Molecular modeling of this compound focuses on understanding its three-dimensional structure and the various conformations it can adopt. The flexibility of the methoxymethoxy group, with its rotatable bonds, allows the molecule to exist in several different spatial arrangements. Conformation analysis is crucial as the specific conformation can significantly impact the molecule's physical and chemical properties, including its reactivity and how it interacts with biological systems.
Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform a systematic search for the most stable conformations. This process, often referred to as a conformational search or potential energy surface (PES) scan, involves rotating the rotatable bonds and calculating the energy of each resulting structure. The results identify the low-energy conformers, which are the most likely to exist at a given temperature. The relative energies of these conformers can be used to determine their population distribution according to the Boltzmann distribution. For this compound, the orientation of the aldehyde and nitro groups relative to the benzene ring and the conformation of the methoxymethoxy side chain are the primary degrees of freedom to be explored.
Reaction Pathway and Transition State Computations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, connecting reactants to products. The energy of the transition state determines the activation energy of the reaction, a key factor in determining the reaction rate.
For instance, the reduction of the nitro group or the oxidation of the aldehyde group in this compound are common reactions that can be studied computationally. DFT methods are frequently used to optimize the geometries of the reactants, products, and the transition state. Advanced techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path between the reactant and product states. The insights gained from these computations can help in understanding the reaction mechanism at a molecular level and can be used to design more efficient synthetic routes or to predict the metabolic fate of the molecule.
Prediction of Spectroscopic Properties
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for identifying the presence of the compound in a sample.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the aldehyde group or the N-O bonds in the nitro group. Comparing the computed spectrum with an experimental one can help in assigning the observed peaks to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated chemical shifts can then be compared to experimental NMR data to aid in the structural elucidation of the molecule.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR | C=O Stretch | - cm⁻¹ |
| IR | N-O Symmetric Stretch | - cm⁻¹ |
| IR | N-O Asymmetric Stretch | - cm⁻¹ |
| ¹H NMR | Aldehyde Proton (CHO) | - ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | - ppm |
| UV-Vis | λmax | - nm |
| (Note: Specific values are placeholders and would be determined from actual computational calculations.) |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a molecule with its reactivity. These models are built by developing a mathematical relationship between a set of molecular descriptors and an experimentally determined measure of reactivity. Molecular descriptors are numerical values that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. For example, by synthesizing a set of derivatives with different substituents on the benzene ring and measuring their reaction rates, a QSRR model could be constructed. The molecular descriptors for these derivatives, calculated using computational methods, would be used as the independent variables, and the measured reactivity would be the dependent variable. Once a statistically significant model is developed, it can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes to 5-Methoxymethoxy-2-nitrobenzaldehyde
The development of new and efficient synthetic pathways to this compound is a key area of future research. Current methods often rely on the protection of a hydroxyl group, and innovation in this area could lead to higher yields and improved process efficiency. One potential route could be analogous to the synthesis of 5-methoxy-2-nitrobenzaldehyde, which involves the methylation of 5-hydroxy-2-nitrobenzaldehyde (B108354). A similar approach for this compound would involve the protection of the hydroxyl group of 5-hydroxy-2-nitrobenzaldehyde as a methoxymethyl (MOM) ether. This reaction would likely proceed by treating 5-hydroxy-2-nitrobenzaldehyde with a methoxymethylating agent such as methoxymethyl chloride (MOMCl) in the presence of a suitable base.
Future research will likely focus on optimizing reaction conditions, exploring alternative protecting group strategies, and developing one-pot procedures to streamline the synthesis. The investigation of novel catalysts to improve the selectivity and efficiency of the methoxymethylation step is also a promising avenue.
Development of Greener Synthetic Methodologies
In line with the growing emphasis on sustainable chemistry, the development of environmentally benign synthetic methods for this compound is a critical future direction. This involves the application of the principles of green chemistry, such as the use of safer solvents, the reduction of waste, and the utilization of renewable resources. chemistryjournals.net
Key areas of research will likely include:
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net
Catalytic Processes: Employing catalytic methods to reduce the amount of reagents required and to minimize the generation of byproducts. chemistryjournals.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.net
By focusing on these areas, researchers can develop more sustainable and cost-effective methods for the production of this compound.
Expansion of Synthetic Utility in Complex Molecular Architectures
The inherent reactivity of the aldehyde and nitro groups, combined with the presence of the methoxymethyl protecting group, makes this compound a valuable building block for the synthesis of complex organic molecules. Future research is expected to significantly expand its application in the construction of intricate molecular frameworks.
Nitrobenzaldehydes are known intermediates in the synthesis of a variety of compounds, including pharmaceuticals and chalcones. mdpi.compsu.edu For instance, nitro-substituted chalcones have been synthesized via the Claisen-Schmidt condensation between a nitroacetophenone and a nitrobenzaldehyde. mdpi.com It is anticipated that this compound could be similarly employed to create novel, functionalized chalcones and other complex structures. The ability to selectively deprotect the methoxymethyl ether group provides an additional handle for further synthetic transformations, opening up possibilities for the creation of diverse and elaborate molecules.
Catalytic Applications in Transformations Involving the Compound
The development of catalytic transformations that utilize this compound as a substrate is a promising area of research. The aldehyde and nitro functionalities are amenable to a wide range of catalytic reactions, offering opportunities to create new molecules with high efficiency and selectivity.
For example, various catalytic systems have been developed for reactions involving other nitrobenzaldehydes. These include:
Aldol (B89426) Reactions: Proline-based organocatalysts have been shown to be effective in the direct aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone. researchgate.net
Hydrogenation: The catalytic hydrogenation of the nitro group in 2-nitrobenzaldehyde (B1664092) can be achieved using various metal catalysts. researchgate.net
Isomerization/Aldol Condensation: Palladium on alumina (B75360) has been used to catalyze the isomerization of allyl alcohol and subsequent aldol condensation with 4-nitrobenzaldehyde. rsc.org
Future research will likely focus on applying and adapting these and other catalytic methods to this compound, enabling the synthesis of a wide array of new chemical entities.
Integration into Flow Chemistry Systems
Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. amt.ukeuropa.euewadirect.com The nitration of aromatic compounds, a key step in the synthesis of many nitrobenzaldehydes, is often highly exothermic and can be performed more safely and efficiently in a continuous flow system. amt.ukeuropa.euewadirect.com
The integration of the synthesis of this compound into flow chemistry systems represents a significant future direction. This approach could lead to:
Enhanced Safety: The small reaction volumes and excellent heat transfer in flow reactors minimize the risks associated with exothermic reactions. amt.ukeuropa.eu
Improved Efficiency: Continuous processing can lead to higher throughput and more consistent product quality. amt.uk
Scalability: Flow chemistry processes can often be scaled up more easily than batch reactions. ewadirect.com
Research in this area will focus on the design of suitable flow reactors and the optimization of reaction parameters to achieve efficient and safe continuous production of this compound.
Application in Advanced Materials Chemistry
The unique electronic and structural features of this compound make it an interesting candidate for incorporation into advanced materials. The presence of the nitro group, which is an electron-withdrawing group, can influence the optical and electronic properties of materials.
Q & A
Q. What are the recommended methods for synthesizing 5-Methoxymethoxy-2-nitrobenzaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves nitration and methoxymethylation of precursor benzaldehyde derivatives. For example, 4-methoxy-2-nitrobenzaldehyde (CAS RN 22996-21-0) can serve as a structural analog, where methoxymethyl groups are introduced via nucleophilic substitution or protective group strategies . Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and using anhydrous solvents like dichloromethane to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts such as nitro-reduction intermediates .
Q. How should researchers characterize this compound, and what spectral markers are diagnostic?
Key characterization techniques include:
- NMR : The aldehyde proton (δ 10.2–10.5 ppm in H NMR) and methoxymethoxy groups (δ 3.3–3.5 ppm for OCHO; δ 3.8–4.0 ppm for OCH) are critical markers. Aromatic protons adjacent to nitro groups appear downfield (δ 8.2–8.5 ppm) .
- IR : Strong absorption bands for nitro (1520–1350 cm) and aldehyde (∼1700 cm^{-1) groups confirm functionality .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 226) and fragmentation patterns (loss of NO or OCHO groups) validate the structure .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid latex gloves due to potential solvent permeability .
- Ventilation : Work in a fume hood to minimize inhalation of vapors or dust.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent contamination .
- Storage : Keep in a tightly sealed container under inert gas (N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?
Multiwfn enables wavefunction analysis to map electrostatic potential (ESP) surfaces and electron localization function (ELF). For example:
- ESP Analysis : Identifies electrophilic/nucleophilic regions (e.g., aldehyde and nitro groups as electrophilic sites), guiding reactivity predictions in cross-coupling reactions .
- Orbital Composition : Projects molecular orbital contributions (e.g., π* orbitals of the nitro group) to explain charge-transfer interactions in catalytic systems .
- Topological Analysis : Quantifies bond critical points (BCPs) to assess hydrogen-bonding strength in crystal packing .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Refinement with SHELXL : Use high-resolution data (e.g., <1.0 Å) and anisotropic displacement parameters to model disorder in methoxymethoxy groups. Apply TWIN commands for twinned crystals .
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., motifs) to validate hydrogen-bonding networks. Discrepancies in H-bond donor/acceptor assignments can arise from dynamic disorder, requiring variable-temperature XRD .
- Validation Tools : Check CIF files with PLATON or checkCIF to flag outliers (e.g., unrealistic bond angles near nitro groups) .
Q. How can researchers address gaps in physicochemical data (e.g., solubility, melting point) for this compound?
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N to avoid decomposition. Compare with analogs (e.g., 4-methoxy-3-nitrobenzoic acid melts at 191–194°C) .
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, THF) with UV-Vis quantification. Correlate results with Hansen solubility parameters .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC to identify hydrolysis products (e.g., demethoxymethylated derivatives) .
Q. What role do hydrogen-bonding patterns play in the crystal engineering of this compound derivatives?
The nitro and aldehyde groups act as hydrogen-bond acceptors, forming motifs with donor groups (e.g., NH in co-crystals). Methoxymethoxy groups contribute to weak C–H···O interactions, stabilizing layered packing. Graph-set analysis (as per Etter’s rules) can predict co-crystal formation with APIs for solubility enhancement .
Methodological Recommendations
- Contradictory Spectroscopic Data : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and computational H/C chemical shift prediction (e.g., using ACD/Labs or Gaussian) .
- Ecological Impact Assessment : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) if releasing the compound into wastewater, as SDS data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
